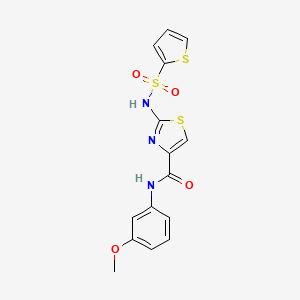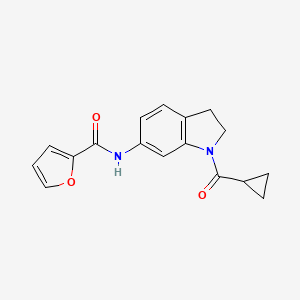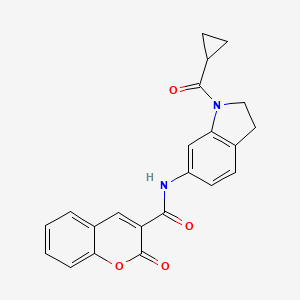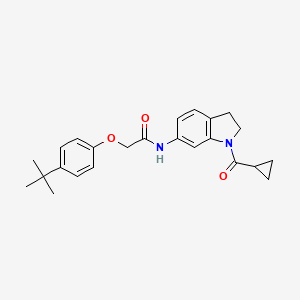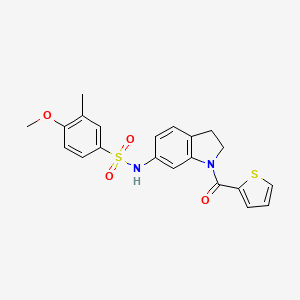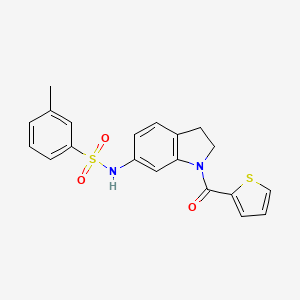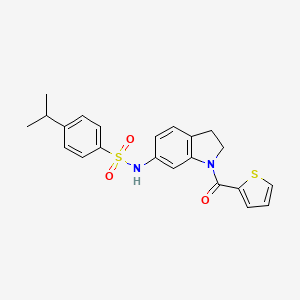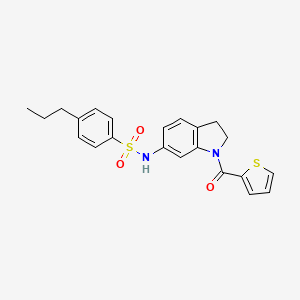
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
説明
“4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a chemical compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
作用機序
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a reversible inhibitor of BTK and ITK. BTK is a key enzyme that plays a crucial role in the survival and proliferation of B cells, which are involved in the development of various types of cancer. ITK is a kinase that is expressed in T cells and is involved in the activation of T cells. By inhibiting the activity of BTK and ITK, this compound blocks the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound has also been shown to modulate the immune system by reducing the activity of T cells and B cells, which can help to prevent the development of autoimmune diseases.
実験室実験の利点と制限
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has several advantages for use in lab experiments. It exhibits high potency and selectivity, which makes it an ideal candidate for the development of targeted cancer therapies. This compound has also been shown to have good pharmacokinetic properties, which means that it can be easily administered and distributed in the body. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the development of 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Another direction is to explore the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its approval for clinical use.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that exhibits potent anti-tumor activity by inhibiting the activity of BTK and ITK. It has several advantages for use in lab experiments, including high potency and selectivity. However, further studies are needed to determine its safety and efficacy in humans. The future directions for the development of this compound include investigating its use in combination with other drugs and exploring its potential use in the treatment of autoimmune diseases.
科学的研究の応用
4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the activity of BTK (Bruton's tyrosine kinase) and ITK (Interleukin-2-inducible T-cell kinase), which are key enzymes involved in the growth and survival of cancer cells.
特性
IUPAC Name |
4-propyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-4-16-6-10-19(11-7-16)29(26,27)23-18-9-8-17-12-13-24(20(17)15-18)22(25)21-5-3-14-28-21/h3,5-11,14-15,23H,2,4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNNXWRIYVAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



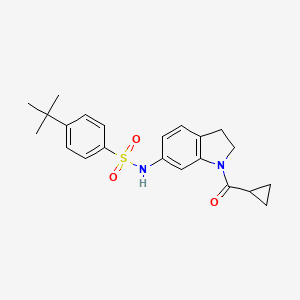
![N-ethyl-2-((6-methyl-7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3202407.png)
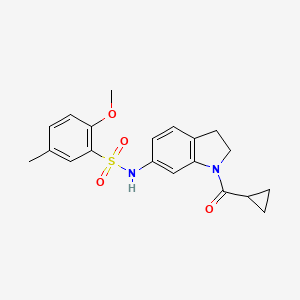

![N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202424.png)
